2,6-Dimethoxynaphthalene

描述

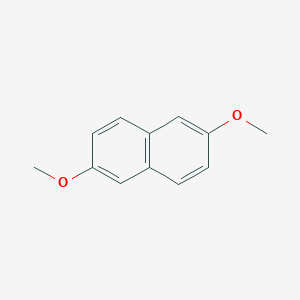

Structure

3D Structure

属性

IUPAC Name |

2,6-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKDVDYNDXGFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203340 | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5486-55-5 | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxynaphthalene (CAS 5486-55-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethoxynaphthalene (CAS 5486-55-5), a key chemical intermediate with significant applications in pharmaceutical synthesis and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known applications, presenting the information in a clear and accessible format for laboratory and development use.

Physicochemical Properties

This compound is a white to pale cream crystalline solid.[1] Its core physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 5486-55-5 | [2][3][4] |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Melting Point | 152-154 °C | [1] |

| Boiling Point | 574.42 K (calculated) | [5] |

| Solubility | Soluble in methanol, slightly soluble in water and DMSO. | [6] |

| Appearance | Crystals or powder or crystalline powder, pale cream to cream. | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are provided in the tables below.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data not explicitly available in search results | C-O stretching, C-H aromatic stretching, C=C aromatic stretching |

Mass Spectrometry

| m/z | Interpretation |

| 188.08 | [M]⁺ (Molecular Ion) |

| Other fragmentation data not explicitly available in search results |

Synthesis of this compound

The primary synthetic route to this compound involves the methylation of 2,6-dihydroxynaphthalene (B47133). A detailed experimental protocol for this synthesis is provided below.

Synthesis of 2,6-Dihydroxynaphthalene (Precursor)

A common method for preparing the precursor, 2,6-dihydroxynaphthalene, is through the hydrolysis of dipotassium (B57713) 2,6-naphthalenedisulfonate.

Experimental Protocol:

-

To a 50% aqueous solution of potassium hydroxide (B78521) (560 g), add dipotassium 2,6-naphthalenedisulfonate (364 g) with stirring.[7]

-

Introduce a hydrogenated triphenyl mixture (2500 g) to the reaction and heat to 310 °C under a nitrogen stream to dehydrate the mixture with continuous stirring.[7]

-

Maintain the reaction at 310 °C for 3 hours.[7]

-

After cooling, add 2 liters of water to separate the hydrogenated triphenyl layer.[7]

-

The aqueous layer is then decolorized using activated carbon.[7]

-

Precipitate the product by adding dilute sulfuric acid to yield 2,6-dihydroxynaphthalene.[7]

Caption: Synthesis workflow for 2,6-dihydroxynaphthalene.

Methylation of 2,6-Dihydroxynaphthalene

This procedure details the conversion of 2,6-dihydroxynaphthalene to the final product, this compound.

Experimental Protocol:

-

Dissolve 2,6-dihydroxynaphthalene in a suitable solvent such as ethanol (B145695).

-

Add a methylating agent, for example, dimethyl sulfate, to the solution.

-

Slowly add a base, such as sodium hydroxide solution, to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture, possibly with gentle heating, to ensure the reaction goes to completion.

-

Cool the reaction mixture and precipitate the crude product by adding water.

-

Filter the crude product and wash it with water.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Caption: Workflow for the methylation of 2,6-dihydroxynaphthalene.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). Its rigid naphthalene (B1677914) core provides a scaffold for building molecules with specific therapeutic activities.

-

Precursor to Biologically Active Molecules: While direct biological activity of this compound is not extensively documented, its derivatives are of significant interest. For instance, the structurally related 2-methoxynaphthalene (B124790) is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. Research has focused more on its derivatives. For example, studies on other dihydroxynaphthalene-derived compounds have explored their effects on inflammatory responses and melanin (B1238610) biosynthesis, often involving pathways like NADPH oxidase and other cellular signaling cascades.[8][9] However, it is important to note that these findings are not directly attributable to this compound itself. Further research is required to elucidate any intrinsic pharmacological effects of this compound.

Safety and Handling

This compound is a stable chemical under normal conditions. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound. For more specific applications and in-depth analytical data, researchers are encouraged to consult the primary literature and spectral databases.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. This compound | C12H12O2 | CID 79627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. Naphthalene, 2,6-dimethoxy- (CAS 5486-55-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,6-ジヒドロキシナフタレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. Mechanisms Relevant to the Enhanced Virulence of a Dihydroxynaphthalene-Melanin Metabolically Engineered Entomopathogen | PLOS One [journals.plos.org]

- 9. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Dimethoxynaphthalene: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic compound 2,6-dimethoxynaphthalene is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its spectral characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol . The spectroscopic data provides a detailed fingerprint of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to elucidate the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals in the aromatic and methoxy (B1213986) regions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the symmetry of this compound, the spectrum shows a reduced number of signals relative to the total number of carbon atoms.

| ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | - |

| ¹³C NMR Data (Solid-State) | |

| Chemical Shift (ppm) | Assignment |

| Specific chemical shifts not available in search results | Aromatic and Methoxy Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorptions for aromatic C-H bonds, C=C bonds of the aromatic ring, and C-O bonds of the methoxy groups.

| Infrared (IR) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak list not available in search results | C-H (aromatic), C=C (aromatic), C-O (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method used for this analysis.

| Mass Spectrometry (GC-MS) Data | |

| m/z | Relative Intensity (%) |

| 188 | Value not available |

| 173 | Value not available |

| 145 | Value not available |

Note: The peak at m/z 188 corresponds to the molecular ion [M]⁺.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

The NMR spectrum is acquired on a spectrometer, such as a Varian A-60 or a modern Bruker instrument.[1]

-

For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz.

-

For ¹³C NMR, the instrument is operated at a corresponding frequency (e.g., 75-150 MHz).

-

Data is processed using appropriate software to yield the final spectrum.

FT-IR Spectroscopy

Sample Preparation (Solid Sample):

-

KBr Pellet Method: A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

Data Acquisition:

-

The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, such as a Bruker Tensor 27.[1]

-

A background spectrum is first collected to subtract the absorbance of atmospheric CO₂ and water vapor.

-

The sample is then scanned to obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

Data Acquisition:

-

The sample is injected into a gas chromatograph (GC) which separates the components of the sample.

-

The separated components then enter the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

2,6-Dimethoxynaphthalene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-dimethoxynaphthalene, detailed experimental protocols for its synthesis, and an exploration of relevant cell signaling pathways modulated by structurally related compounds.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below, providing a ready reference for experimental design and analysis.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 5486-55-5 | |

| Physical Form | Solid, crystals or powder | [2] |

| Melting Point | 152.5-153.5 °C | [2] |

Experimental Protocols

A detailed methodology for the synthesis of this compound can be conceptualized through a two-step process: the synthesis of the precursor 2,6-dihydroxynaphthalene (B47133), followed by its O-dimethylation.

Synthesis of 2,6-Dihydroxynaphthalene

A common method for the synthesis of 2,6-dihydroxynaphthalene involves the alkali fusion of dipotassium (B57713) 2,6-naphthalenedisulfonate.[3]

Materials:

-

Dipotassium 2,6-naphthalenedisulfonate

-

Potassium hydroxide (B78521) (50% aqueous solution)

-

Hydrogenated triphenyl mixture

-

Activated carbon

-

Dilute sulfuric acid

Procedure:

-

To 560 g of a 50% aqueous solution of potassium hydroxide, add 364 g of dipotassium 2,6-naphthalenedisulfonate with stirring.

-

Introduce 2500 g of a hydrogenated triphenyl mixture and heat the resulting mixture to 310°C under a nitrogen stream to dehydrate while stirring.

-

Maintain the reaction at 310°C for 3 hours with continuous stirring.

-

After cooling, add 2 liters of water to the reaction mixture to separate the hydrogenated triphenyl layer.

-

The aqueous layer is then decolorized with activated carbon.

-

Precipitate the product by adding dilute sulfuric acid to yield 2,6-dihydroxynaphthalene.[3]

O-Dimethylation of 2,6-Dihydroxynaphthalene

The synthesis of this compound can be achieved via the O-dimethylation of 2,6-dihydroxynaphthalene, a procedure adapted from the synthesis of the related compound 1,6-dimethoxynaphthalene.[4]

Materials:

-

2,6-Dihydroxynaphthalene

-

Dimethyl sulfate (B86663) (DMS)

-

Sodium hydroxide (NaOH)

-

An appropriate solvent (e.g., ethanol)

-

Sodium dithionite (B78146) (as an additive to prevent oxidation)

Procedure:

-

Dissolve 2,6-dihydroxynaphthalene in ethanol, and add a small amount of sodium dithionite.

-

To this solution, add dimethyl sulfate.

-

Slowly add an aqueous solution of sodium hydroxide to the reaction mixture over a period of time while maintaining the reaction temperature, for instance, at 45°C.[4]

-

Upon completion of the reaction, water is added to the mixture.

-

The crude this compound can then be isolated by filtration.

-

The product can be further purified by recrystallization from a suitable solvent.

Biological Activity and Signaling Pathways

While direct studies on the cell signaling effects of this compound are limited, research on structurally related compounds provides valuable insights. For instance, 2'-Hydroxy-3,6'-dimethoxychalcone, which contains a dimethoxy-substituted aromatic ring, has been shown to modulate several key signaling pathways involved in cellular processes like melanogenesis and inflammation.[5]

A notable pathway influenced is the Protein Kinase A (PKA)/cAMP-Response-Element-Binding Protein (CREB) signaling cascade .[5] This pathway is crucial in regulating various cellular functions. The binding of an extracellular signal to a G-protein coupled receptor can lead to the activation of adenylyl cyclase, which in turn produces cyclic AMP (cAMP). This second messenger then activates PKA, which can phosphorylate and activate transcription factors like CREB, leading to the regulation of target gene expression.[5]

Below is a logical workflow representing a generalized experimental approach to investigate the effect of a compound like this compound on a specific signaling pathway.

The following diagram illustrates a simplified representation of the PKA/CREB signaling pathway, which is known to be modulated by compounds structurally related to this compound.[5]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxynaphthalene

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a particular focus on its melting point. This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound is an aromatic organic compound.[1][2] It belongs to the class of dialkoxynaphthalenes and is of interest in various fields of chemical research and development, including as a building block in the synthesis of more complex molecules and potentially in the development of new pharmaceutical agents, given the biological activity of related dihydroxynaphthalene derivatives. Accurate knowledge of its physicochemical properties, such as the melting point, is crucial for its characterization, purification, and application in further research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note the variability in the reported melting point across different suppliers and databases, which may be attributable to differences in sample purity or the analytical method employed.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₂ | [1][3][4] |

| Molecular Weight | 188.22 g/mol | [1][2][3] |

| CAS Number | 5486-55-5 | [1] |

| Appearance | White crystalline powder or pale cream to cream crystals/powder | [1][5][6] |

| Melting Point | 151.0-157.0 °C[5][6], 152.5-153.5 °C (lit.), 188 °C[1] | [1][5][6] |

| Boiling Point | 522.8 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| XLogP3 | 3.4 | [1][2] |

| PSA (Polar Surface Area) | 18.5 Ų | [1][2] |

| Assay Purity | ≥98.5% (GC)[5][6], 99% | [5][6] |

Experimental Protocol: Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. The following is a generalized protocol for the determination of the melting point of this compound using a standard digital melting point apparatus.

Objective: To determine the melting point range of a sample of this compound.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the initial heating rate to a rapid value to approach the expected melting point quickly (e.g., 10-20 °C/min).

-

Coarse Measurement: Observe the sample as it heats. Note the temperature at which the first signs of melting appear and the temperature at which the sample is completely liquid. This provides a rough melting range.

-

Fine Measurement: Allow the apparatus to cool. Prepare a new capillary tube with the sample. Set the heating rate to a slower value (1-2 °C/min) as the temperature approaches the previously observed melting range.

-

Data Recording: Carefully observe the sample and record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This is the melting point range.

-

Purity Assessment: A narrow melting point range (e.g., 0.5-1 °C) is indicative of a high-purity substance. A broad melting range suggests the presence of impurities.

Melting Point Determination Workflow

Synthesis of this compound

This compound can be synthesized from 2,6-dihydroxynaphthalene (B47133) via a Williamson ether synthesis.[7][8] This reaction involves the deprotonation of the hydroxyl groups to form a more nucleophilic alkoxide, followed by nucleophilic substitution with a methylating agent.

Reaction Scheme: 2,6-dihydroxynaphthalene reacts with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding disodium (B8443419) or dipotassium (B57713) salt. This salt is then treated with a methylating agent, such as iodomethane (B122720) or dimethyl sulfate, to yield this compound.

Synthesis Workflow for this compound

Relevance in Drug Development

While specific signaling pathways for this compound are not extensively documented, related dihydroxynaphthalene derivatives have been investigated for their biological activities. For instance, hydroxynaphthyl-β-D-xylosides have shown selective antiproliferative activity against certain cancer cell lines. This suggests that the naphthalene (B1677914) scaffold is a viable starting point for the development of novel therapeutic agents. The methoxy (B1213986) groups in this compound can influence the molecule's lipophilicity and metabolic stability, which are key parameters in drug design. Further research into the biological effects of this compound and its derivatives is warranted.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C12H12O2 | CID 79627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Naphthalene, 2,6-dimethoxy- [webbook.nist.gov]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dihydroxynaphthalene [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethoxynaphthalene in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document outlines general solubility principles based on the parent compound, naphthalene (B1677914), and its derivatives. It further details a standardized experimental protocol for determining the solubility of solid organic compounds, which can be directly applied to this compound. Additionally, this guide introduces theoretical models for solubility prediction and provides visual workflows to aid in experimental design and data interpretation.

Introduction

This compound is a polycyclic aromatic hydrocarbon derivative with potential applications in various fields, including organic synthesis and materials science.[1][2] Understanding its solubility in different organic solvents is a critical parameter for its synthesis, purification, processing, and formulation in drug development.[3][4] Solvent selection directly impacts reaction kinetics, crystallization, and bioavailability. This guide aims to provide a foundational understanding of the solubility of this compound, offering both theoretical insights and practical experimental guidance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | |

| Melting Point | 152.5-153.5 °C | |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 5486-55-5 | [1] |

Solubility of Naphthalene Derivatives in Organic Solvents

Table 2: Qualitative Solubility of Naphthalene in Common Organic Solvents

| Solvent | Polarity | Expected Solubility of Naphthalene | Reference |

| Water | High | Insoluble | [5] |

| Methanol | High | Soluble | [5] |

| Ethanol | High | Soluble | [5][7] |

| Acetone | Medium | Soluble | [5][7] |

| Chloroform | Medium | Soluble | [5] |

| Toluene | Low | Soluble | [7] |

| Xylene | Low | Soluble | [7] |

| Heptane | Low | Soluble | [7] |

| Cyclohexane | Low | Soluble | [8] |

| Carbon Tetrachloride | Low | Soluble | [8] |

| Ether | Low | Soluble | [5] |

It is important to note that this table serves as a general guideline. Experimental determination is necessary to obtain precise solubility data for this compound.

Experimental Protocol for Solubility Determination

The following is a general and robust method for determining the solubility of a solid organic compound like this compound in an organic solvent.[9][10][11][12][13]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Filtration assembly (e.g., syringe filters, 0.45 µm)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microcrystals.

-

-

Concentration Analysis:

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_max or HPLC with a standard curve).

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:

-

S = Solubility (e.g., in g/L or mol/L)

-

C = Measured concentration of the diluted solution

-

DF = Dilution factor

-

V = Initial volume of the solvent

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide estimations of solubility. These models are valuable for initial solvent screening and understanding the underlying intermolecular interactions.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach is a useful tool for predicting miscibility and solubility.[14][15][16][17][18] It decomposes the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that "like dissolves like," meaning that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify their affinity.

UNIFAC Model

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[19][20][21][22][23][24] By knowing the activity coefficient of the solute in the solution and the activity of the pure solid, the solubility can be estimated. This model is particularly useful when experimental data is scarce, as it relies on the chemical structure of the solute and solvent.

The following diagram illustrates the relationship between these predictive models and experimental validation.

References

- 1. This compound | C12H12O2 | CID 79627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 2,6-dimethoxy- [webbook.nist.gov]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound, 100 g, CAS No. 5486-55-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. saltise.ca [saltise.ca]

- 13. saltise.ca [saltise.ca]

- 14. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. orbit.dtu.dk [orbit.dtu.dk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC [diva-portal.org]

- 21. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Organic Compound Properties [aim.env.uea.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of 2,6-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 2,6-dimethoxynaphthalene, a fluorescent organic compound of interest in various scientific domains. Due to a scarcity of direct experimental data for this specific molecule in publicly available literature, this document leverages data from structurally similar analogs, namely naphthalene (B1677914) and 2-methoxynaphthalene (B124790), to infer its probable characteristics. Detailed experimental protocols for the determination of key photophysical parameters are provided to enable researchers to characterize this compound and similar compounds. This guide is intended to serve as a valuable resource for researchers in drug development and materials science who are exploring the applications of naphthalene-based fluorophores.

Introduction

Naphthalene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons known for their intrinsic fluorescence, making them valuable as molecular probes and components in optoelectronic materials.[1] The substitution pattern on the naphthalene core significantly influences its photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime. This compound, with its symmetrical electron-donating methoxy (B1213986) groups, is expected to exhibit distinct spectral characteristics compared to the parent naphthalene molecule. Understanding these properties is crucial for its potential applications in areas such as fluorescent labeling, sensing, and as a scaffold in medicinal chemistry.

Predicted Photophysical Properties

While specific experimental data for this compound is limited, the properties of naphthalene and 2-methoxynaphthalene provide a strong basis for prediction. The methoxy group is an auxochrome that can cause a bathochromic (red) shift in the absorption and emission spectra due to the extension of the π-conjugated system.

Absorption and Emission Spectra

The absorption of ultraviolet (UV) radiation by this compound excites the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The subsequent decay from the lowest vibrational level of the S₁ state back to the S₀ state can occur via the emission of a photon, a process known as fluorescence.

Based on data from its analogs, the absorption and fluorescence spectra of this compound are expected to be in the UV-A to the violet region of the electromagnetic spectrum.

Table 1: Comparison of Absorption and Emission Maxima for Naphthalene and its Derivatives

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Naphthalene | Cyclohexane | ~275, ~312 | ~322, ~336 |

| 2-Methoxynaphthalene | Various | ~280 - 330 | ~330 - 360[1] |

| This compound (Predicted) | Non-polar Solvents | ~290 - 340 | ~340 - 370 |

Note: The predicted values for this compound are an estimation based on the trends observed for other methoxy-substituted naphthalenes.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_f_) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecular environment, including the solvent polarity.

For many naphthalene derivatives, the quantum yield is influenced by the nature and position of substituents.[1] While a precise value for this compound is not available, data for related compounds are presented for comparison.

Table 2: Photophysical Data of Naphthalene and its Derivatives

| Compound | Solvent | Quantum Yield (Φ_f_) | Lifetime (τ_f_, ns) |

| Naphthalene | Cyclohexane | 0.21[1] | 96[1] |

| Naphthalene | Water | 0.12[1] | 43[1] |

| 1-Methylnaphthalene | Cyclohexane | 0.22[1] | 57[1] |

| 2-Methylnaphthalene | Cyclohexane | 0.22[1] | 53[1] |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for measuring fluorescence quantum yield and lifetime.

Relative Fluorescence Quantum Yield Measurement

This method involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) is a commonly used standard.[2][3][4][5][6]

Materials and Instruments:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Quinine sulfate (or other suitable standard)

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

-

0.1 M Sulfuric acid (for quinine sulfate standard)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a stock solution of this compound in the chosen solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra of all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer.

-

Record the fluorescence emission spectrum for each solution. The emission range should cover the entire fluorescence band.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient of the linear fit for both plots.

-

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φ_s_) is calculated using the following equation:

Φ_s_ = Φ_r_ * (Grad_s_ / Grad_r_) * (η_s_² / η_r_²)

Where:

-

Φ_r_ is the quantum yield of the reference standard.

-

Grad_s_ and Grad_r_ are the gradients for the sample and reference, respectively.

-

η_s_ and η_r_ are the refractive indices of the sample and reference solvents, respectively.

-

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes by measuring the time delay between the excitation pulse and the detection of the emitted photon.

Materials and Instruments:

-

TCSPC Spectrometer with a pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode)

-

Timing electronics

-

Quartz cuvette

-

Solution of this compound (absorbance < 0.1 at the excitation wavelength)

-

Scattering solution (e.g., dilute ludox or non-dairy creamer) for measuring the Instrument Response Function (IRF).

Procedure:

-

Instrument Setup:

-

Turn on and stabilize the TCSPC system.

-

Select an appropriate excitation wavelength based on the absorption spectrum of this compound.

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

-

Instrument Response Function (IRF) Measurement:

-

Place the scattering solution in the sample holder.

-

Acquire the IRF by collecting scattered excitation light. The IRF represents the time profile of the excitation pulse as measured by the detection system.

-

-

Fluorescence Decay Measurement:

-

Replace the scattering solution with the this compound solution.

-

Acquire the fluorescence decay data until a sufficient number of photon counts (typically >10,000) are collected in the peak channel to ensure statistical accuracy.

-

-

Data Analysis:

-

Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF.

-

Fit the decay data to an exponential decay model. For a simple system, a single-exponential decay is expected: I(t) = A * exp(-t/τ) Where I(t) is the intensity at time t, A is the pre-exponential factor, and τ is the fluorescence lifetime.

-

Visualizations

The following diagrams illustrate the fundamental photophysical processes and experimental workflows.

Caption: Jablonski diagram illustrating the photophysical processes.

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. dreem.openfluor.org [dreem.openfluor.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]

- 5. scilit.com [scilit.com]

- 6. Quinine sulfate as a fluorescence quantum yield standard (1969) | Aaron N. Fletcher | 187 Citations [scispace.com]

Unveiling the Electronic Landscape of 2,6-Dimethoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic structure of 2,6-Dimethoxynaphthalene (2,6-DMON), a key aromatic building block in the development of novel organic materials and pharmaceuticals. Understanding the arrangement and energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting its chemical reactivity, photophysical properties, and potential applications in fields ranging from organic electronics to medicinal chemistry.

Core Electronic Properties: A Quantitative Overview

The electronic characteristics of this compound have been elucidated through a combination of electrochemical measurements and spectroscopic techniques. The key quantitative data are summarized in the tables below, providing a clear and concise overview for comparative analysis.

| Property | Value | Method | Reference |

| HOMO Energy Level | -5.42 eV | Cyclic Voltammetry | [1] |

| LUMO Energy Level | -3.86 eV | Cyclic Voltammetry | [1] |

| HOMO-LUMO Gap | 1.56 eV | Calculated from CV | [1] |

| Peak Absorption (λmax) | ~350 nm | UV-Vis Spectroscopy | [1] |

| Absorption Range | 300-500 nm | UV-Vis Spectroscopy | [1] |

Table 1: Experimentally Determined Electronic Properties of this compound.

Experimental Determination of Electronic Structure

The determination of the electronic properties of this compound relies on well-established experimental protocols. The following sections detail the methodologies for the key experiments cited.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption range and the wavelength of maximum absorption (λmax), which corresponds to the energy required for the primary electronic transition (typically HOMO to LUMO).

Methodology:

-

Sample Preparation: A thin film of this compound is deposited on a quartz substrate.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The absorbance of the film is measured over a wavelength range of 300 to 500 nm. A reference quartz substrate is used to baseline correct the spectrum.

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The peak of the most intense absorption band is identified as λmax. The absorption range is determined by the wavelengths at which the absorbance begins and ends.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of this compound, which are then used to calculate the HOMO and LUMO energy levels, respectively.

Methodology:

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode, a reference electrode, and a counter electrode.

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile) is prepared.

-

Sample Preparation: A solution of this compound is added to the electrolyte solution.

-

Measurement: The potential of the working electrode is swept linearly with time between defined potential limits, and the resulting current is measured.

-

Data Analysis: The oxidation and reduction onset potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using empirical formulas that relate these potentials to the energy levels of a reference compound (e.g., ferrocene/ferrocenium redox couple).

Visualizing the Experimental Workflow

The logical flow of experiments to characterize the electronic structure of a molecule like this compound can be visualized as a clear workflow.

References

Safety and handling precautions for 2,6-Dimethoxynaphthalene

An In-depth Technical Guide to the Safe Handling of 2,6-Dimethoxynaphthalene

This document provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use in a laboratory setting.

Physicochemical and Identification Data

This compound is an aromatic ether. Its key identifiers and physical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 5486-55-5 | [1][2][3] |

| EC Number | 226-816-9 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2][3] |

| Molecular Weight | 188.22 g/mol | [1][3] |

| Physical Form | Solid, crystals, or crystalline powder. | [4] |

| Appearance | Pale cream to cream. | [4] |

| Melting Point | 151.0 - 157.0 °C | [4] |

| Storage Class | 11 - Combustible Solids. | |

| Water Hazard Class (WGK) | WGK 3 (severe hazard to water). |

Hazard Identification and Personal Protection

While specific toxicological properties for this compound have not been thoroughly investigated, related compounds and its chemical class suggest potential hazards.[5] It should be handled with care, assuming it may cause irritation to the eyes, skin, and respiratory tract.[5]

General Safety Precautions:

-

Avoid contact with eyes, skin, and clothing.[5]

-

Minimize dust generation and accumulation.[5]

-

Do not ingest or inhale.[5]

-

Wash hands thoroughly after handling.[5]

Recommended Personal Protective Equipment (PPE):

| Equipment | Specification | Citation(s) |

| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [5] |

| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices. | |

| Skin/Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [5] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 type) should be used if exposure limits are exceeded or if irritation is experienced. | [6] |

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6][7]

-

Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8]

General Handling Procedures:

-

As an aromatic ether, this compound should be handled with an awareness of potential peroxide formation. Ethers can react with oxygen in the presence of light to form unstable peroxides, which can detonate upon concentration (e.g., during distillation) or disturbance.[9][10][11]

-

Avoid the formation of dust when handling the solid material.[6]

-

Keep the compound away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[8]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

It is advisable to store under an inert atmosphere.[8]

-

Mark containers with the date of receipt and the date of first opening to track the potential for peroxide formation.[11]

Emergency and First Aid Procedures

In the event of exposure or an accident, follow these procedures immediately.

| Exposure Route | First Aid Measure | Citation(s) |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek medical aid. | [5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek medical aid. | [5] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam that is suitable for the surrounding fire.[5]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and wear the proper personal protective equipment as outlined in Section 2.[8]

-

Containment and Cleanup: For spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][6] Prevent the product from entering drains.[12]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[12] Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[8] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[12]

Experimental Protocols

The following provides a detailed methodology for a common laboratory task: weighing and preparing a solution of this compound.

Protocol: Weighing and Solubilizing Solid this compound

-

Preparation and PPE:

-

Before beginning, ensure the chemical fume hood is operational and the work area is clean.

-

Don the required PPE: a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

-

Weighing the Compound:

-

Place a weigh boat on the analytical balance and tare the balance.

-

Inside the chemical fume hood, carefully use a clean spatula to transfer the desired amount of this compound powder from its storage container to the weigh boat.

-

Minimize any dust creation. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

-

Securely close the primary storage container of this compound.

-

Record the precise weight of the compound.

-

-

Transfer and Solubilization:

-

Carefully transfer the weighed powder into an appropriate glass vessel (e.g., beaker or flask).

-

Add the desired solvent to the vessel in the fume hood.

-

If necessary, use a magnetic stirrer or gentle agitation to fully dissolve the compound.

-

-

Cleanup:

-

Properly dispose of the used weigh boat and any contaminated materials (e.g., wipes) in the designated solid chemical waste container.

-

Wipe down the spatula and the work surface inside the fume hood.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Visualizations

The following diagrams illustrate key safety workflows and relationships for handling this compound.

Caption: Workflow for Safe Handling of this compound.

References

- 1. This compound | C12H12O2 | CID 79627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. H28366.06 [thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. Laboratory Safety Manual [ehs.cornell.edu]

- 8. fishersci.com [fishersci.com]

- 9. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Sourcing and Quality Control of High-Purity 2,6-Dimethoxynaphthalene for Research and Development

This in-depth technical guide is intended for researchers, scientists, and drug development professionals who require high-purity 2,6-dimethoxynaphthalene for their work. This document provides a survey of commercial suppliers, a comparison of available grades, and detailed experimental protocols for verifying the purity and identity of this compound.

Commercial Availability of this compound

High-purity this compound is available from a number of reputable chemical suppliers. The most common purity grades offered are ≥98% and ≥99%. It is crucial for researchers to select a supplier and purity grade that aligns with the sensitivity of their experimental needs. Below is a summary of offerings from several major suppliers.

Supplier and Product Overview

| Supplier | Product Name/Grade | Purity | CAS Number | Molecular Formula | Additional Information |

| Sigma-Aldrich (Merck) | This compound, 99% | 99%[1] | 5486-55-5[1] | C₁₂H₁₂O₂[2] | Melting point: 152.5-153.5 °C (lit.)[1]. Certificate of Analysis available.[1] |

| Thermo Scientific Chemicals | This compound, 99% | ≥98.5% (GC) | 5486-55-5 | C₁₂H₁₂O₂ | Formerly an Alfa Aesar product. Available in various quantities. |

| Fisher Scientific | This compound, 99% | 99%[3] | 5486-55-5[3] | C₁₂H₁₂O₂[3] | Melting Point: 152°C to 154°C.[3] |

| Carl ROTH | This compound | ≥95 %[4] | 5486-55-5[4] | C₁₂H₁₂O₂ | Certificate of Analysis available.[4] |

| Santa Cruz Biotechnology | This compound | Not specified | 5486-55-5[5] | C₁₂H₁₂O₂[5] | For research use only. Certificate of Analysis available for specific lots.[5] |

Experimental Protocols for Quality Control

To ensure the quality of this compound for research and drug development, it is essential to perform rigorous analytical testing. The following are representative protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are adapted from established procedures for naphthalene (B1677914) derivatives and related compounds.[6][7]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a robust approach to determine the purity of this compound and to identify any potential impurities.

1. Materials and Equipment:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard and sample

-

Volumetric flasks, pipettes, and syringes with 0.22 µm filters

2. Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

3. Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL).

-

Sample Preparation: Prepare a sample solution of this compound at a concentration of 0.1 mg/mL in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and record the chromatogram.

-

Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the purity based on the area percentage of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities.

1. Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

This compound reference standard and sample

-

Dichloromethane (GC grade)

2. GC-MS Conditions:

-

Inlet Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

3. Procedure:

-

Standard and Sample Preparation: Prepare a 1 mg/mL solution of the this compound reference standard and sample in dichloromethane.

-

Analysis: Inject 1 µL of the standard solution to determine the retention time and mass spectrum. Inject 1 µL of the sample solution.

-

Identification: Confirm the identity of the main peak in the sample by comparing its retention time and mass spectrum with the reference standard. The mass spectrum should show a prominent molecular ion peak at m/z 188.[2]

-

Impurity Profiling: Analyze other peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

1. Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

This compound sample

2. Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of CDCl₃ in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected chemical shifts are approximately:

-

δ 7.6-7.7 (d, 2H)

-

δ 7.1-7.2 (m, 4H)

-

δ 3.9 (s, 6H, -OCH₃)

-

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum.

-

Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure of this compound.

Workflow and Logic Diagrams

To facilitate the process of sourcing and ensuring the quality of this compound, the following diagrams illustrate the key steps and relationships.

References

- 1. This compound 99 5486-55-5 [sigmaaldrich.com]

- 2. This compound | C12H12O2 | CID 79627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound, 100 g, CAS No. 5486-55-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 5. scbt.com [scbt.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Friedel-Crafts Acylation of 2,6-Dimethoxynaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for attaching an acyl group to an aromatic ring. This process is a cornerstone for producing aryl ketones, which are crucial intermediates in the manufacturing of pharmaceuticals, fine chemicals, and agrochemicals.[1] The acylation of 2,6-dimethoxynaphthalene is of particular interest as its products serve as precursors for more complex molecules with potential biological activity. The two methoxy (B1213986) groups on the naphthalene (B1677914) ring are strong activating groups, which facilitate the electrophilic aromatic substitution and direct the incoming acyl group to specific positions.[2] This document provides a detailed protocol for the Friedel-Crafts acylation of this compound using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[2] The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with the acylating agent (acetyl chloride) to generate a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).[3]

-

Electrophilic Attack: The electron-rich π-system of the this compound ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[1]

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the naphthalene ring, yielding the acylated product.[1]

-

Catalyst Complexation: The ketone product contains a lone pair of electrons on the carbonyl oxygen and acts as a Lewis base, forming a stable complex with the aluminum chloride catalyst.[3] Because of this complexation, a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion. The final product is liberated during the aqueous workup.[1][3]

Regioselectivity is a key consideration in the acylation of substituted naphthalenes. For this compound, the methoxy groups direct the electrophilic attack primarily to the ortho and para positions. The most probable site for acylation is the 1-position, which is ortho to the methoxy group at C2 and peri to the methoxy group at C6.

Experimental Protocol

This protocol is adapted from established procedures for the acylation of methoxy-substituted naphthalenes.[4]

3.1 Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |

| This compound | 188.22 | 10.0 g | 0.053 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 9.0 g | 0.067 |

| Acetyl Chloride (CH₃COCl) | 78.50 | 5.3 mL (5.8 g) | 0.074 |

| Dry Nitrobenzene (B124822) | 123.11 | 100 mL | - |

| Chloroform (B151607) | 119.38 | ~100 mL | - |

| Concentrated HCl | 36.46 | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Crushed Ice | - | 100 g | - |

| Water | 18.02 | As needed | - |

3.2 Equipment

-

500 mL three-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

50 mL pressure-equalizing dropping funnel with a drying tube

-

Ice-water bath

-

Heating mantle with oil bath

-

Separatory funnel (500 mL)

-

Steam distillation apparatus

-

Rotary evaporator

-

Glassware for recrystallization

3.3 Procedure

-

Reaction Setup: Assemble a 500 mL three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel protected by a calcium chloride drying tube. Ensure all glassware is thoroughly dried before use.[1]

-

Reagent Addition: Charge the flask with 100 mL of dry nitrobenzene, followed by the cautious addition of 9.0 g (0.067 mol) of anhydrous aluminum chloride. Stir the mixture until the AlCl₃ has dissolved. Add 10.0 g (0.053 mol) of finely ground this compound to the solution.[4]

-

Acylation: Cool the stirred solution to between 0°C and 5°C using an ice-water bath. Add 5.3 mL (0.074 mol) of acetyl chloride dropwise from the dropping funnel over 30 minutes. Maintain the internal temperature below 10°C throughout the addition.[4]

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. Then, remove the ice bath and allow the mixture to stand at room temperature for at least 12 hours.[4]

-

Workup - Quenching: Cool the reaction mixture in an ice bath. In a separate beaker, prepare a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. Slowly and with vigorous stirring, pour the reaction mixture into the ice-HCl mixture.[4]

-

Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Add 50 mL of chloroform to aid in separation. Separate the organic layer (chloroform-nitrobenzene) and wash it three times with 100 mL portions of water.[4]

-

Solvent Removal: Transfer the organic layer to a flask suitable for steam distillation. Remove the nitrobenzene and chloroform via steam distillation. This process typically takes about 3 hours.[2][4]

-

Product Isolation: After cooling, decant the residual water from the solid product in the distillation flask. Dissolve the solid residue in approximately 100 mL of chloroform. Dry the chloroform solution over anhydrous magnesium sulfate.[4]

-

Purification: Filter off the drying agent and remove the chloroform using a rotary evaporator. The crude solid product can be further purified by recrystallization from methanol (B129727) to yield the final acylated product.[2]

Visualization

Caption: Reaction scheme for the acylation of this compound.

Caption: Experimental workflow for Friedel-Crafts acylation.

Safety Precautions

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acetyl Chloride: Corrosive, flammable, and reacts with water to produce HCl gas. All handling should be done in a fume hood.

-

Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Use only in a well-ventilated fume hood and wear appropriate gloves.

-

Chloroform: A suspected carcinogen and harmful if swallowed or inhaled. Handle in a fume hood.

-

The reaction should be quenched carefully by adding the reaction mixture to the ice/acid, not the other way around, to control the exothermic reaction.

Expected Results

The primary product of this reaction is expected to be 1-acetyl-2,6-dimethoxynaphthalene. The yield of the purified product is anticipated to be in the range of 40-50%, analogous to similar acylation reactions of 2-methoxynaphthalene (B124790).[2][5] The final product should be a crystalline solid. Characterization can be performed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.

References

Application Notes and Protocols for the Synthesis of 2-acetyl-6-methoxynaphthalene

Introduction

2-Acetyl-6-methoxynaphthalene is a key chemical intermediate, primarily utilized in the pharmaceutical industry for the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Naproxen.[1][2][3] Its production is a critical step that requires precise control over reaction conditions to ensure high purity and yield. The most common and industrially adopted method for its synthesis is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790).[4][5] This document provides a comprehensive protocol for this synthesis, tailored for researchers, scientists, and professionals in drug development.

The reaction involves the electrophilic substitution of an acetyl group onto the 2-methoxynaphthalene ring. The methoxy (B1213986) group is a strong activating group, which influences the position of acylation.[5] The choice of solvent is a critical factor in directing the acylation to the desired 6-position. While solvents like carbon disulfide tend to favor the formation of the 1-acetyl isomer, nitrobenzene (B124822) is the preferred solvent for selectively obtaining 2-acetyl-6-methoxynaphthalene.[4][6]

Experimental Protocols

This section details the step-by-step methodology for the Friedel-Crafts acylation of 2-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene.

Materials and Reagents:

-

2-Methoxynaphthalene (finely ground)

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (redistilled)

-

Dry nitrobenzene

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Crushed ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Steam distillation apparatus

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 43 g (0.32 mol) of anhydrous aluminum chloride in 200 mL of dry nitrobenzene.[5][6]

-

Addition of Substrate: To the stirred solution, add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene.[5][6]

-

Acylation: Cool the mixture to approximately 5°C using an ice bath.[1][4] Over a period of 15-20 minutes, add 25 g (0.32 mol) of redistilled acetyl chloride dropwise, while maintaining the internal temperature between 10.5 and 13°C.[4][6]

-

Reaction Progression: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours.[4][6]

-

Aging: Remove the ice bath and allow the reaction mixture to stand at room temperature for at least 12 hours.[4][5][6]

-

Work-up:

-

Cool the reaction mixture in an ice bath and then carefully pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid, with stirring.[4][6]

-

Transfer the resulting two-phase mixture into a separatory funnel with 50 mL of chloroform.[6]

-

Separate the organic layer (chloroform-nitrobenzene) and wash it three times with 100 mL portions of water.[6]

-

-

Solvent Removal:

-

Transfer the organic layer to a flask suitable for steam distillation.

-

Steam distill the mixture to remove the nitrobenzene.[6]

-

After distillation, cool the residue in the flask. Decant the residual water and extract it with chloroform. Dissolve the solid residue in the flask in 100 mL of chloroform, separate any remaining water, and combine all chloroform layers.[6]

-

Dry the combined chloroform solution over anhydrous magnesium sulfate.[6]

-

Remove the chloroform using a rotary evaporator.[6]

-

-

Purification:

-

The crude solid residue is then purified by vacuum distillation. Collect the fraction that boils at approximately 150-165°C (at 0.02 mm Hg).[4][6]

-

Recrystallize the collected yellow distillate from about 75 mL of methanol, cooling in an ice bath to induce crystallization.[1][6]

-

Filter the white crystalline product and dry it. The expected yield is between 22.5–24 g (45–48%).[1][6]

-

Data Presentation